Enhanced Polarity & H-Bonding vs. Fluoro Analog
3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile exhibits a significantly higher topological polar surface area (TPSA) of 82.93 Ų and a more negative LogP of -0.12 compared to its 3-fluoro-substituted analog (TPSA 56.9 Ų, XLogP3 0.5) . The target compound also possesses two hydrogen-bond donors (versus one for the fluoro analog), attributable to the 3-amino group . These differences are expected to enhance aqueous solubility and modulate membrane permeability, which are critical parameters for biological assay design and lead optimization .
| Evidence Dimension | Topological Polar Surface Area (TPSA) / Lipophilicity |
|---|---|
| Target Compound Data | TPSA: 82.93 Ų; LogP: -0.12 |
| Comparator Or Baseline | 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile (CAS 1246088-46-9): TPSA 56.9 Ų; XLogP3 0.5 |
| Quantified Difference | ΔTPSA: +26.03 Ų; ΔLogP: -0.62 units |
| Conditions | Calculated physicochemical properties as reported in vendor technical datasheets |
Why This Matters
The substantially higher TPSA and lower LogP of the target compound predict superior aqueous solubility and distinct cell permeability characteristics, which are decisive factors in selecting building blocks for fragment-based drug discovery or optimizing pharmacokinetic properties.
